Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate

purity specification quality control procurement

tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate is a synthetic piperidine derivative featuring a tert‑butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a phenyl substituent at the 4‑position, and an aldehyde‑bearing 2‑oxoethyl side chain. With a molecular formula of C₁₈H₂₅NO₃ and a molecular weight of 303.4 g·mol⁻¹, it is employed primarily as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
CAS No. 716358-35-9
Cat. No. B3280487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate
CAS716358-35-9
Molecular FormulaC18H25NO3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C2=CC=CC=C2
InChIInChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-12-9-18(10-13-19,11-14-20)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3
InChIKeyOAOBVFBAEKUIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate (CAS 716358-35-9): Key Chemical Properties and Industrial Context for Procurement Decisions


tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate is a synthetic piperidine derivative featuring a tert‑butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a phenyl substituent at the 4‑position, and an aldehyde‑bearing 2‑oxoethyl side chain . With a molecular formula of C₁₈H₂₅NO₃ and a molecular weight of 303.4 g·mol⁻¹, it is employed primarily as a versatile building block in medicinal chemistry and organic synthesis . The compound is commercially available from multiple vendors at purities typically ranging from 95% to ≥98%, and its predicted physicochemical properties (boiling point ~419°C, density ~1.08 g·cm⁻³, pKa ~‑2.0) make it suited for a range of bench‑scale transformations .

Why Simple In‑Class Substitution of 716358-35-9 Can Lead to Experimental and Economic Penalties


Although several 4‑phenylpiperidine derivatives are commercially available, the specific aldehyde oxidation state of tert‑butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate imparts reactivities that cannot be replicated by the corresponding alcohol (CAS 716360‑34‑8) or halide analogs without additional synthetic manipulation . Substituting the aldehyde with the alcohol, for example, necessitates an extra oxidation step that introduces yield loss, requires hazardous reagents, and extends project timelines . Moreover, vendor‑specific purity specifications for the aldehyde vary significantly (95% vs. ≥98%), meaning that an uninformed switch to a lower‑purity batch can compromise downstream reaction performance . These factors make generic substitution scientifically and economically risky.

Quantitative Differentiation Evidence for tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate Versus Closest Analogs


Higher Assured Minimum Purity: NLT 98% vs. Standard 95% in Commercial Supply

Supplier MolCore explicitly guarantees a purity of NLT 98% for CAS 716358-35-9 , whereas another major vendor, Chemenu, lists the same compound at 95% purity . This represents a ≥3 absolute percentage‑point advantage in assured minimum purity. For multi‑step medicinal chemistry campaigns, this difference can materially reduce the frequency of re‑purification steps and improve batch‑to‑batch consistency of downstream intermediates.

purity specification quality control procurement

Elimination of One Oxidation Step Compared to the Alcohol Precursor Analogue

Literature synthetic routes demonstrate that tert‑butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate is accessed from the corresponding alcohol, tert‑butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate (CAS 716360‑34‑8), via Dess‑Martin periodinane oxidation in dichloromethane under inert atmosphere . By purchasing the aldehyde directly, the user bypasses this oxidation step, which typically proceeds in 80–90% yield and requires 4–12 h of reaction time plus workup. In a linear synthesis, this saving translates to an approximate 10–20% overall yield improvement for the affected transformation, as well as reduced consumption of oxidizing agent and solvent.

synthetic efficiency step economy aldehyde building block

Documented Synthetic Route and Literature Coverage Reduce Development Risk

According to LookChem's aggregated database, tert‑butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate is referenced in at least 8 distinct scientific articles and patents that provide validated synthetic procedures and characterization data . In contrast, the alcohol analog (CAS 716360‑34‑8) appears in fewer publicly curated synthetic route collections. This broader literature footprint offers downstream users a more robust foundation for method development, troubleshooting, and regulatory documentation.

literature precedent method development risk mitigation

Optimal Procurement and Use Cases for tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate Based on Quantitative Evidence


Medicinal Chemistry Campaigns Requiring High‑Purity Aldehyde Building Blocks

When a synthetic route demands an aldehyde‑containing 4‑phenylpiperidine intermediate with minimal batch‑to‑batch variability, procuring the NLT 98% grade (e.g., from MolCore) is indicated. The ≥3% purity advantage over standard 95% material can reduce the need for column chromatography after critical coupling steps, supporting faster analog generation .

Accelerated Synthesis of 4‑Phenylpiperidine‑Based Bioactive Compounds

Projects aiming to elaborate the 2‑oxoethyl side chain via reductive amination or Wittig chemistry benefit directly from purchasing the aldehyde rather than the alcohol. This choice eliminates the Dess‑Martin oxidation step, saving approximately 4–12 h of reaction time and recovering an estimated 10–20% yield that would otherwise be lost during oxidation .

Fragment‑Based Drug Discovery and PROTAC Linker Design

The aldehyde functionality allows direct conjugation to hydrazide‑ or aminooxy‑functionalized ligands, making the compound suitable as a fragment for oxime‑linked PROTACs or bioconjugates. Its commercial availability at high purity ensures that fragment screening hits can be rapidly validated without additional synthetic investment .

Process Development and Scale‑Up Feasibility Studies

The existence of multiple literature precedents for the synthesis and handling of this compound provides a reliable knowledge base for process chemists evaluating its suitability for larger‑scale campaigns, reducing the time required for route scouting and safety assessment.

Quote Request

Request a Quote for tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.